5-o-Tolyl-pyridazin-4-ylamine
Description
5-o-Tolyl-pyridazin-4-ylamine is a heterocyclic compound featuring a pyridazine core (a six-membered ring with two adjacent nitrogen atoms) substituted with an o-tolyl group (a methyl-substituted phenyl ring at the ortho position) and an amine group at the 4-position.
Properties
Molecular Formula |
C11H11N3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
5-(2-methylphenyl)pyridazin-4-amine |
InChI |
InChI=1S/C11H11N3/c1-8-4-2-3-5-9(8)10-6-13-14-7-11(10)12/h2-7H,1H3,(H2,12,13) |
InChI Key |
JSJWGDCSDIHPMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=NC=C2N |
Origin of Product |
United States |
Comparison with Similar Compounds
5-p-Tolylpyrimidin-2-ylamine ()
- Core Structure : Pyrimidine (two nitrogen atoms at positions 1 and 3) vs. pyridazine (two adjacent nitrogens at positions 1 and 2).
- Substituents : A para-methylphenyl (p-tolyl) group at position 5 and an amine at position 2.
- Pyrimidine cores are more electron-deficient than pyridazines, influencing binding affinity in biological targets .
5-Iodopyridin-3-ylamine ()
- Core Structure : Pyridine (one nitrogen) vs. pyridazine.
- Substituents : Iodo group at position 5 and amine at position 3.
- Impact : The iodine atom introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl group in o-tolyl. This alters redox behavior and cross-coupling reactivity (e.g., in Suzuki-Miyaura reactions) .
Heterocyclic Core Modifications
Pyrazolo[3,4-d]pyrimidin-4-yl Hydrazine Derivatives ()
- Core Structure : Fused pyrazole-pyrimidine systems (e.g., compound 3 in ).
- Functional Groups : Hydrazine moieties at position 4.
- Impact : The fused ring system increases rigidity and planarity, improving intercalation with DNA or proteins. However, the hydrazine group may introduce instability under acidic conditions compared to the amine in 5-o-Tolyl-pyridazin-4-ylamine .
Data Table: Comparative Properties of Selected Compounds
Research Findings and Implications
- Reactivity : The ortho-substitution in 5-o-Tolyl-pyridazin-4-ylamine may limit its participation in sterically demanding reactions compared to para-substituted analogs like 5-p-Tolylpyrimidin-2-ylamine .
- Biological Activity : Pyridazine amines often exhibit stronger kinase inhibition than pyrimidines due to nitrogen positioning, though this remains untested for 5-o-Tolyl-pyridazin-4-ylamine .
- Synthetic Challenges : Isomerization observed in pyrazolo-pyrimidine systems () is less relevant here, but regioselective synthesis of o-tolyl derivatives requires precise control to avoid byproducts.
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